molecular formula C17H13NO2S B2830499 (5Z)-3-(2-METHYLPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE CAS No. 1086232-17-8

(5Z)-3-(2-METHYLPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE

Cat. No.: B2830499
CAS No.: 1086232-17-8
M. Wt: 295.36
InChI Key: CKQUZMKPOWYSNX-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-(2-METHYLPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE is a heterocyclic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound features a thiazolidine ring fused with a benzylidene group and an o-tolyl substituent, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of (5Z)-3-(2-METHYLPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE typically involves the cyclocondensation of thiazolidine-2,4-dione with an appropriate benzaldehyde derivative. One common method involves the reaction of thiazolidine-2,4-dione with benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

(5Z)-3-(2-METHYLPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5Z)-3-(2-METHYLPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. In the case of its antidiabetic activity, the compound is believed to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit key enzymes involved in bacterial growth .

Comparison with Similar Compounds

(5Z)-3-(2-METHYLPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE can be compared with other thiazolidinedione derivatives, such as:

The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

(5Z)-5-benzylidene-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2S/c1-12-7-5-6-10-14(12)18-16(19)15(21-17(18)20)11-13-8-3-2-4-9-13/h2-11H,1H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQUZMKPOWYSNX-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=CC=CC=C3)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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